
N-Hydroxy-N-methylbenzamide
Descripción general
Descripción
N-Hidroxi-N-metil-benzamida: es un compuesto orgánico con la fórmula química C8H9NO2. Es un sólido a temperatura ambiente, que aparece como cristales blancos a amarillo pálido. Este compuesto es soluble en agua pero tiene una solubilidad limitada en solventes orgánicos. Es sensible a la humedad y al aire, requiriendo almacenamiento en un ambiente seco .
Aplicaciones Científicas De Investigación
La N-Hidroxi-N-metil-benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Safety and Hazards
N-Hydroxy-N-methylbenzamide has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The development of new techniques for the preparation of organic compounds like N-Hydroxy-N-methylbenzamide is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This suggests potential future directions in the synthesis of similar compounds.
Mecanismo De Acción
El mecanismo de acción de la N-Hidroxi-N-metil-benzamida implica su interacción con objetivos moleculares como enzimas y proteínas. Actúa como un inhibidor al unirse a los sitios activos de las enzimas, evitando así su función normal. Esta inhibición puede conducir a diversos efectos bioquímicos, incluida la interrupción de las vías metabólicas y los procesos celulares .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La N-Hidroxi-N-metil-benzamida se puede sintetizar a través de la reacción de benzamida con hipoclorito de sodio (NaOCl). El proceso implica disolver benzamida en una solución alcalina y agregar gradualmente hipoclorito de sodio. La mezcla de reacción se acidifica luego para obtener el producto deseado .
Métodos de Producción Industrial: En entornos industriales, la síntesis de N-Hidroxi-N-metil-benzamida a menudo implica el uso de catalizadores avanzados y condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. La irradiación ultrasónica y el uso de líquidos iónicos ácidos de Lewis inmovilizados en tierra de diatomita se han reportado como métodos efectivos para la preparación de derivados de benzamida .
Análisis De Reacciones Químicas
Tipos de Reacciones: La N-Hidroxi-N-metil-benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Se puede reducir para formar aminas.
Sustitución: La N-Hidroxi-N-metil-benzamida puede participar en reacciones de sustitución nucleófila
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Principales Productos Formados:
Oxidación: Formación de óxidos correspondientes.
Reducción: Formación de aminas.
Sustitución: Formación de benzamidas sustituidas.
Comparación Con Compuestos Similares
Compuestos Similares:
N-Metilbenzamida: Este compuesto es estructuralmente similar pero carece del grupo hidroxilo, lo que afecta su reactividad y aplicaciones.
Ácido benzohidroxámico: Similar en estructura pero con diferentes grupos funcionales, lo que lleva a propiedades químicas y usos distintos.
Singularidad: La N-Hidroxi-N-metil-benzamida es única debido a su combinación de grupos hidroxilo y metilo unidos al núcleo de benzamida. Esta característica estructural imparte reactividad específica y la hace adecuada para diversas aplicaciones en síntesis, investigación e industria .
Propiedades
IUPAC Name |
N-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSLJHUWRMSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327327 | |
| Record name | N-Hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-50-6 | |
| Record name | N-Hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
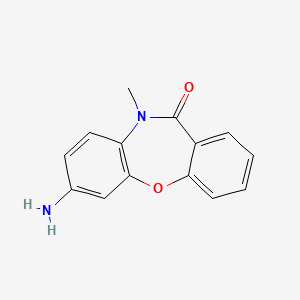


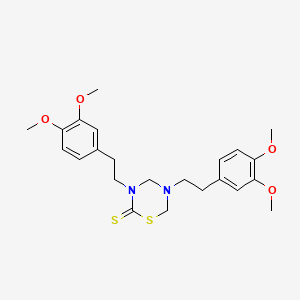


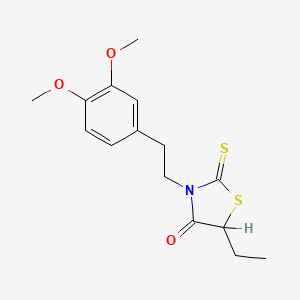
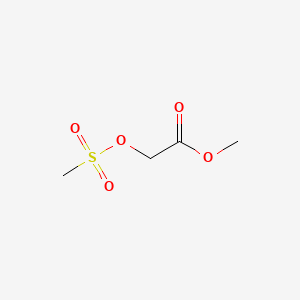

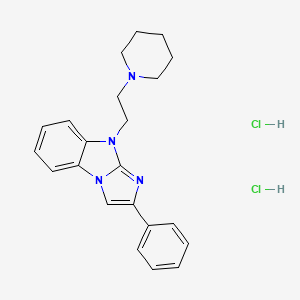
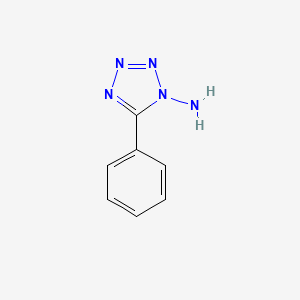

![5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one](/img/structure/B1654486.png)
![Ethanol, 2,2'-[[(3-bromophenyl)methyl]imino]bis-](/img/structure/B1654488.png)
